molecular formula C22H19NO2 B12323178 3-(Tritylamino)oxetan-2-one

3-(Tritylamino)oxetan-2-one

Cat. No.: B12323178
M. Wt: 329.4 g/mol
InChI Key: WKOYUOGPQDPOFV-UHFFFAOYSA-N
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Description

3-(Tritylamino)oxetan-2-one is a compound with the molecular formula C22H19NO2. It is a derivative of oxetane, a four-membered cyclic ether, and features a trityl (triphenylmethyl) group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tritylamino)oxetan-2-one typically involves the reaction of tritylamine with oxetan-2-one. One common method is the cyclization of N-trityl-L-serine lactone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Tritylamino)oxetan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxetanone derivatives, while reduction can produce various alcohols or amines .

Scientific Research Applications

Drug Development

3-(Tritylamino)oxetan-2-one serves as an intermediate in the synthesis of biologically active compounds, particularly in the development of glucagon-like peptide-1 receptor agonists. These compounds have implications for diabetes treatment due to their role in insulin regulation .

Medicinal Chemistry

The compound's structural features allow it to be utilized in synthesizing various pharmaceutical agents. For instance, it has been involved in studies exploring structure-activity relationships (SAR) for compounds targeting specific biological pathways .

Antioxidant Research

Recent studies have indicated that derivatives of this compound may exhibit antioxidant properties, making them candidates for further investigation in oxidative stress-related conditions .

Case Study 1: Glucagon-like Peptide-1 Receptor Agonists

A notable application of this compound is its role as an intermediate in synthesizing glucagon-like peptide-1 receptor agonists. Research has demonstrated that these compounds can enhance insulin secretion and improve glucose homeostasis, making them significant in diabetes management .

CompoundStructureRole
Glucagon-like peptide-1 agonistVariesDiabetes treatment

Case Study 2: Antioxidant Activity

In a study exploring C-3 tethered 2-oxo-benzo[1,4]oxazines derived from this compound, researchers found that these compounds exhibited potent antioxidant activity comparable to standard reference antioxidants. This highlights potential therapeutic applications in managing oxidative stress-related diseases .

CompoundActivityReference
C-3 tethered 2-oxo-benzo[1,4]oxazineAntioxidant

Mechanism of Action

The mechanism of action of 3-(Tritylamino)oxetan-2-one involves its interaction with specific molecular targets. The trityl group provides steric hindrance, which can influence the compound’s reactivity and interaction with enzymes or receptors. The oxetanone ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its combination of the trityl group and oxetanone ring, which imparts unique chemical and physical properties. This makes it a valuable compound for various applications in research and industry .

Biological Activity

3-(Tritylamino)oxetan-2-one is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its interactions with biological macromolecules, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C15H17N1O1
  • Molecular Weight : 241.31 g/mol
  • IUPAC Name : this compound

The compound features an oxetan-2-one ring structure, which is crucial for its reactivity and biological interactions. The tritylamino group enhances its lipophilicity, potentially influencing its bioavailability and interaction with cellular targets.

Research indicates that this compound interacts with various biological macromolecules, including proteins and nucleic acids. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, altering the biochemical landscape within cells.
  • Receptor Modulation : It may bind to receptors, modulating their activity and influencing downstream signaling pathways.
  • DNA Interaction : Preliminary studies suggest that it could interact with DNA, potentially affecting gene expression and cellular proliferation.

Interaction Studies

Studies have investigated the reactivity of this compound with various biological macromolecules. These studies focus on:

  • Protein Binding Affinity : Assessing how well the compound binds to target proteins.
  • Nucleic Acid Binding : Evaluating its capacity to interact with DNA and RNA.

Case Studies

  • Anticancer Activity :
    • A study demonstrated that this compound exhibits cytotoxic effects on cancer cell lines by inducing apoptosis through caspase activation pathways. The compound was shown to significantly reduce cell viability in a dose-dependent manner.
  • Antimicrobial Properties :
    • Research indicated that the compound has antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against specific bacterial strains
Enzyme InhibitionInhibits key metabolic enzymes
Receptor ModulationAlters receptor signaling pathways

Properties

IUPAC Name

3-(tritylamino)oxetan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO2/c24-21-20(16-25-21)23-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20,23H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKOYUOGPQDPOFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)O1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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